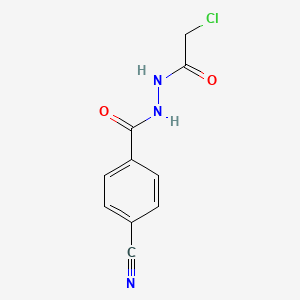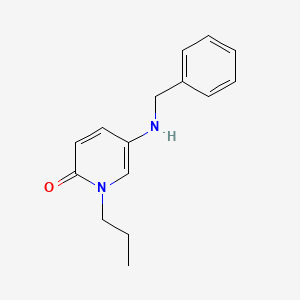
(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate
Descripción general
Descripción
(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a chiral compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxyl group attached to a piperidine ring The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common synthetic route involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,5S) configuration. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents such as tert-butyl bromoacetate and methylmagnesium bromide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can improve the efficiency and scalability of the synthesis. Additionally, the use of automated systems and process optimization techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group makes the compound susceptible to oxidation reactions, which can convert the hydroxyl group to a carbonyl group. Reduction reactions can also occur, particularly at the carbonyl group, leading to the formation of alcohols or other reduced products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile, and may require specific temperatures and reaction times to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce ketones or aldehydes, while reduction reactions can yield alcohols or other reduced compounds. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, to the piperidine ring.
Aplicaciones Científicas De Investigación
(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, the compound is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands.
In biology, this compound is used as a tool for studying enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific molecular targets makes it useful for probing the structure and function of biological macromolecules.
In medicine, the compound has potential applications as a pharmaceutical intermediate or active ingredient. Its unique chemical properties and biological activity make it a candidate for the development of new drugs or therapeutic agents.
In industry, this compound is used in the production of fine chemicals and specialty materials. Its versatility and reactivity make it valuable for the synthesis of high-value products and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in a biological setting, the compound may interact with enzymes involved in metabolic pathways, altering their activity and affecting cellular function.
Comparación Con Compuestos Similares
(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as other piperidine derivatives or chiral building blocks. Similar compounds include (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one and (2S,5S)-5-benzyl-2-tert-butyl-1,3-dioxolan-4-one . These compounds share similar structural features and chemical properties, but differ in their specific substituents and stereochemistry.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This makes the compound valuable for a wide range of applications and distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKQPFVBRJQINF-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717897 | |
| Record name | 1-tert-Butyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915976-32-8 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,5S)-5-hydroxy-1,2-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915976-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)






